N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of N-benzyl-2-iodoaniline with potassium sulfide to form the thiadiazole ring . The reaction conditions often include the use of a suitable solvent, such as anhydrous toluene, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or m-tolyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of tumor growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological properties.
N-benzyl-2-aroylmorpholin-3-ones: These compounds also contain a benzyl group and have been synthesized for their potential antidepressant activity.
Uniqueness
N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide, with the CAS number 2034513-50-1, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H18N4OS
- Molecular Weight : 338.4 g/mol
- Structure : The compound features a thiadiazole ring substituted with a benzyl group and an acetamide moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that derivatives of thiadiazole can induce apoptotic cell death in cancer cells. One study reported an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells for a similar derivative, indicating significant growth inhibition .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of cell cycle arrest and apoptosis. Specifically, compounds related to this compound have been noted to down-regulate key proteins involved in cell survival pathways such as MMP2 and VEGFA .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Thiadiazole Ring : The presence of the 1,3,4-thiadiazole moiety is crucial for its activity. Modifications at different positions on this ring can enhance or diminish its potency against specific cancer types.
- Substituents : The m-tolylamino substitution plays a pivotal role in enhancing lipophilicity and thus improving cellular uptake and bioavailability .
Case Studies
Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their anticancer properties against multiple cell lines including MCF-7 and HepG2. The results indicated that modifications in the benzyl group led to improved cytotoxicity profiles and selectivity towards cancer cells .
- In Vivo Studies : Research involving animal models has shown that certain thiadiazole derivatives can effectively target tumor cells in vivo, indicating their potential for therapeutic applications beyond in vitro settings .
Summary Table of Biological Activities
Activity Type | Cell Line(s) | IC50 Value | Mechanism |
---|---|---|---|
Cytotoxicity | MCF-7 | 0.28 µg/mL | Apoptosis induction |
Cytotoxicity | HepG2 | 9.6 µM | Down-regulation of survival proteins |
In Vivo Targeting | Sarcoma Cells | Not specified | Tumor targeting demonstrated |
Properties
IUPAC Name |
N-benzyl-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-6-5-9-15(10-13)20-18-22-21-17(24-18)11-16(23)19-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWRHNNIUWFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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